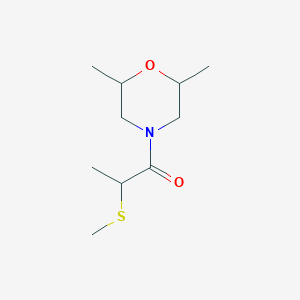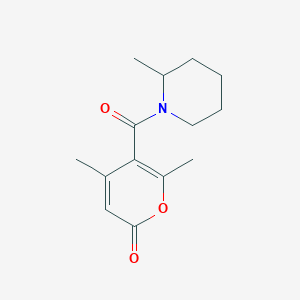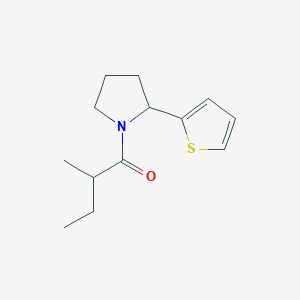
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one, also known as DMT or dimethyltryptamine, is a naturally occurring psychedelic compound found in several plant species and animals. It is a powerful hallucinogenic drug that has been used for centuries in traditional South American shamanic rituals. DMT is a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use.
Mecanismo De Acción
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is believed to exert its effects on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one also activates other receptors in the brain, including the sigma-1 receptor, which is involved in the modulation of pain, stress, and addiction.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one produces a wide range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in brain waves and neurotransmitter levels. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one also produces profound alterations in perception, including vivid visual hallucinations and altered sense of time and self.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has several advantages as a research tool, including its potent psychoactive effects and rapid onset of action. However, its Schedule I classification makes it difficult to obtain for research purposes, and its potential for abuse and adverse effects on mental health must be carefully considered.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the effects of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one. These include studies on its potential therapeutic use for psychiatric disorders, as well as investigations into its effects on brain function and consciousness. Future research could also focus on developing new methods for synthesizing 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one and other related compounds.
Métodos De Síntesis
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one can be synthesized in a laboratory setting using several methods. One common method involves the reaction of indole with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. Another method involves the reduction of indole-3-acetaldehyde with sodium borohydride in the presence of a sulfur-containing compound such as thiourea or thioacetamide.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has been the subject of numerous scientific studies over the years, particularly in the fields of neuroscience and psychology. Researchers have investigated its effects on brain function, consciousness, and mental health. Some studies have suggested that 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one may have therapeutic potential for the treatment of certain psychiatric disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-7-5-11(6-8(2)13-7)10(12)9(3)14-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBCJMDJLAIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)




![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)


![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)


![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)